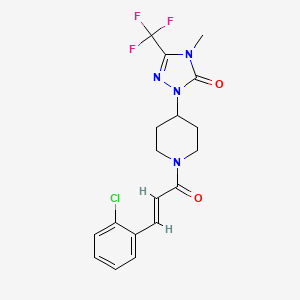

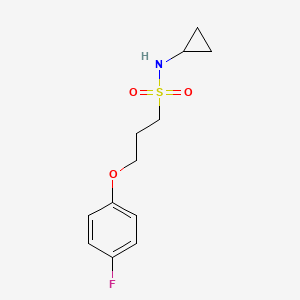

N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

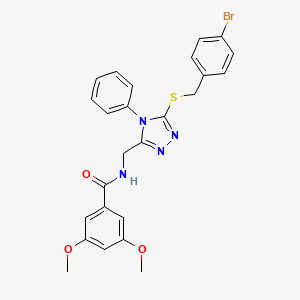

“N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide” is a compound with the molecular formula C12H16FNO3S and a molecular weight of 273.32. It belongs to the class of sulfonamides, which are synthetic antimicrobial drugs used as broad-spectrum treatments for human and animal bacterial infections .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available in the retrieved data, sulfonamides in general can be synthesized from organometallic reagents and a novel sulfinylamine reagent .Molecular Structure Analysis

Sulfonamides, including “this compound”, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .Wissenschaftliche Forschungsanwendungen

Poly(arylene ether sulfone)s as Proton Exchange Membranes

Research into poly(arylene ether sulfone)s highlights their potential as materials for proton exchange membranes in fuel cells. These materials, which incorporate sulfonated side chains, demonstrate high proton conductivity, making them suitable for use in fuel cell applications. This is attributed to their comb-shaped sulfonated structure, which enhances their performance as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).

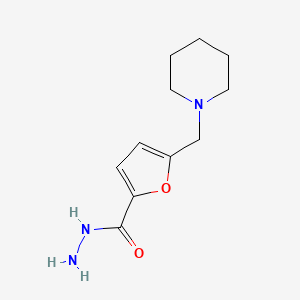

Synthesis of Indane Derivatives

A novel AlCl3-promoted [2 + 3]-cycloaddition technique involving 1,1-cyclopropanes and N-benzylic sulfonamides has been developed. This method facilitates the synthesis of highly functionalized Indane derivatives, providing a new approach to cycloaddition reactions and expanding the toolbox for synthesizing complex organic structures (Zhu et al., 2014).

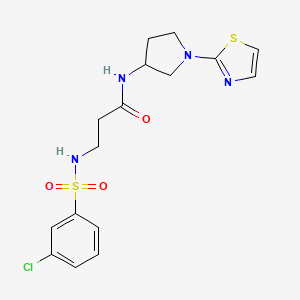

Ring-Opening Aminochalcogenation

The ring-opening 1,3-aminothiolation of donor–acceptor cyclopropanes, using sulfonamides and N-(arylthio)succinimides, represents a three-component approach to constructing complex molecules. This method allows for the efficient synthesis of ring-opened products with specific functional groups positioned adjacent to donor and acceptor sites, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry (Augustin, Jones, & Werz, 2019).

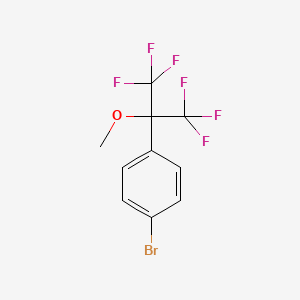

Sulfonated Block Copolymers for Fuel-Cell Applications

The development of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups has shown promise for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, making them potential alternatives to traditional fuel cell membranes. Their synthesis involves the use of bis(4-fluorophenyl)sulfone and fluorene-based monomers, highlighting the importance of fluorinated compounds in the design of high-performance materials (Bae, Miyatake, & Watanabe, 2009).

Wirkmechanismus

Safety and Hazards

Sulfonamides can cause various side effects, including diseases of the digestive and respiratory tracts. Non-allergic reactions can include diarrhea, nausea, vomiting, dizziness, candidiasis, folate deficiency, and headaches . In large doses, sulfonamides may cause a strong allergic reaction, with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Eigenschaften

IUPAC Name |

N-cyclopropyl-3-(4-fluorophenoxy)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO3S/c13-10-2-6-12(7-3-10)17-8-1-9-18(15,16)14-11-4-5-11/h2-3,6-7,11,14H,1,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWUVCOAFBKQMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)CCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyclopropyl-5-fluoro-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2661355.png)

![4-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2661359.png)

![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate](/img/structure/B2661362.png)

![3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one](/img/structure/B2661366.png)

![6-[4-(cyclohexylcarbonyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2661367.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2661370.png)

![(3E)-2-{6-[(2E)-1-cyano-2-(methoxyimino)ethyl]pyridazin-3-yl}-3-(methoxyimino)propanenitrile](/img/structure/B2661372.png)